molecular formula C12H19NO3 B2874260 Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 2344679-03-2

Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B2874260
CAS No.: 2344679-03-2
M. Wt: 225.288
InChI Key: RBSXPYZULLWVFN-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic compound featuring a 4-azaspiro[2.4]heptane core with a tert-butoxycarbonyl (Boc) protecting group and a formyl substituent at the 7-position. Spirocyclic compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances target binding specificity .

Properties

IUPAC Name

tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(8-14)12(13)5-6-12/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSXPYZULLWVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate typically involves multiple steps. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate is a spirocyclic compound with the molecular formula C12H19NO3C_{12}H_{19}NO_3 that is utilized in chemical and pharmaceutical research. It features a ring structure where two rings connect through a single atom, making it valuable in various applications.

Scientific Research Applications

This compound serves various purposes in scientific research, including:

  • Chemistry It acts as a building block in synthesizing complex molecules, especially in the development of new pharmaceuticals.
  • Biology Researchers use it to study interactions with biological molecules and its effects on biological systems.
  • Medicine It is investigated for potential therapeutic properties and its capacity to serve as a precursor for drug development.
  • Industry It is used to produce various chemical products, including specialty chemicals and intermediates for industrial processes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. Oxidation may yield carboxylic acids.
  • Reduction Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially producing alcohols or amines.
  • Substitution Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups under appropriate conditions.

The compound is of interest in medicinal chemistry because of its structural characteristics and potential biological activities. Spirocyclic compounds have shown effectiveness against various bacterial strains and anticancer activity. They can also inhibit tumor growth in various cancer cell lines and interfere with cellular signaling pathways crucial for cancer cell proliferation. Azaspiro compounds might protect neuronal cells from oxidative stress and apoptosis, which could be relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Formula Yield (%) Melting Point/Form Key NMR Shifts (¹H/¹³C) CCS (Ų, [M+H]+)
Tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate C₁₀H₁₇NO₂ 95 Colorless oil Not reported N/A
Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate C₁₁H₁₇NO₃ N/A Not reported Not reported 151.8
Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate C₁₃H₁₉NO₂ N/A Not reported Not reported 151.8
4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid C₁₂H₁₉NO₄ 69 122–124°C ¹H: δ 0.51 (m); ¹³C: δ 80.56 (Boc) N/A

Biological Activity

Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1268520-72-4

The compound features a spirocyclic framework which is often associated with significant biological activity, particularly in the realm of drug discovery.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions which may include:

  • Formation of the spirocyclic structure.
  • Introduction of the formyl group.
  • Carboxylation to yield the final product.

Research has demonstrated various synthetic pathways, emphasizing the importance of optimizing conditions for yield and purity.

Antimicrobial Properties

Several studies have indicated that compounds with similar spirocyclic structures exhibit notable antimicrobial properties. For example, derivatives of azaspiro compounds have shown effectiveness against various bacterial strains. Although specific data on this compound is limited, it is hypothesized that it may share these properties due to structural similarities.

Anticancer Activity

Research into related compounds suggests potential anticancer activity. For instance, spirocyclic compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation.

Neuroprotective Effects

Some studies have explored the neuroprotective effects of azaspiro compounds, suggesting that they might play a role in protecting neuronal cells from oxidative stress and apoptosis. This could be particularly relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies and Research Findings

StudyFindings
Yang et al., 2015 Investigated related thiazolidine derivatives showing effective biological activity; suggests potential for azaspiro compounds in drug development.
ResearchGate Study Focused on synthesis methods and preliminary biological assays indicating antimicrobial activity in related structures.
PubChem Database Compiled data on similar azaspiro compounds with documented neuroprotective and anticancer activities, providing a basis for further exploration of tert-butyl 7-formyl derivatives.

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